molecular formula C13H19NO B13035643 (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

(1R)-1-(2-Cyclopentyloxyphenyl)ethylamine

Cat. No.: B13035643
M. Wt: 205.30 g/mol
InChI Key: ZKLNFPAXVBJISZ-SNVBAGLBSA-N
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Description

(1R)-1-(2-Cyclopentyloxyphenyl)ethylamine is an organic compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-cyclopentyloxybenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2-cyclopentyloxybenzaldehyde with ®-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxybenzoic acid.

    Reduction: Formation of cyclopentyloxyphenylethanol or cyclopentyloxyphenylethylamine.

    Substitution: Introduction of halogens, nitro groups, or alkyl groups on the phenyl ring.

Scientific Research Applications

(1R)-1-(2-Cyclopentyloxyphenyl)ethylamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    (1R)-1-(2-Methoxyphenyl)ethylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    (1R)-1-(2-Ethoxyphenyl)ethylamine: Contains an ethoxy group instead of a cyclopentyloxy group.

    (1R)-1-(2-Propoxyphenyl)ethylamine: Features a propoxy group in place of the cyclopentyloxy group.

Uniqueness: (1R)-1-(2-Cyclopentyloxyphenyl)ethylamine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(1R)-1-(2-cyclopentyloxyphenyl)ethanamine

InChI

InChI=1S/C13H19NO/c1-10(14)12-8-4-5-9-13(12)15-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,14H2,1H3/t10-/m1/s1

InChI Key

ZKLNFPAXVBJISZ-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC2CCCC2)N

Canonical SMILES

CC(C1=CC=CC=C1OC2CCCC2)N

Origin of Product

United States

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